2-(N-Boc-Amino)-3-methylpyridine
Overview
Description
2-(N-Boc-Amino)-3-methylpyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves complex reactions that require careful optimization. For instance, the synthesis of 2-aminopyridinomethyl pyrrolidines, which are potent neuronal nitric oxide synthase inhibitors, includes a Mitsunobu reaction and a challenging debenzylation step. The latter has been facilitated by the use of acetic acid for the removal of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring . Another example is the asymmetric synthesis of related compounds such as methyl N-Boc-2-deoxy-2-amino-l-erythroside, which was achieved from sorbic acid through a series of steps including diastereoselective aminohydroxylation and ozonolysis .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the structure of N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane was confirmed by X-ray diffraction, revealing a monoclinic P21/n space group and a B→N distance indicative of a dative bond . Similarly, the intracomplex 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine was studied using X-ray diffraction, showing weak intermolecular hydrogen bonds and a nearly planar bicyclic portion of the molecule .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, 2-aminopyridines have been used as binucleophiles in the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen-containing polyheterocyclic compounds, under mild conditions promoted by an inorganic base . Additionally, the reaction of 2-aminomethylpyridine with diphenylborinic acid led to the formation of a cyclic adduct, which further reacts with environmental moisture to yield a different borane compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are often characterized using various spectroscopic and thermal analysis techniques. For example, the crystal structure of 2-amino-3-methylpyridinium dihydrogenomonoarsenate was characterized by X-ray crystallography, thermal analysis, and spectroscopic studies, revealing details about the hydrogen bonding and the electron density distribution within the molecule . The thermal stability of non-metal cation (NMC) pentaborates salts containing pyridine derivatives was investigated using TGA/DTA/DTG methods, showing different degradation patterns .
Scientific Research Applications
Synthesis and Structural Characterization
2-(N-tert-butoxycarbonylamino)-3-methylpyridine has been synthesized using 2-aminopyridine or 2-amino-3-methyphyridine with tert-butylcarbonyl anhydride. Its structure was characterized by single-crystal X-ray diffraction, NMR, and HRMS. This compound showed significant inhibitory activity against fungi like Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternate, with the methylpyridine variant reaching an inhibitory activity of 67.69% against Alternaria alternate (Shi et al., 2020).
Application in Bromodomain Ligands
Derivatives of 3-amino-2-methylpyridine, closely related to 2-(N-Boc-Amino)-3-methylpyridine, have been identified as ligands of the BAZ2B bromodomain. These were discovered through in silico docking and validated by protein crystallography. This finding is significant in understanding the interaction of such compounds with protein domains (Marchand et al., 2016).
Antimicrobial Activity
Compounds involving 2-amino-3-methylpyridine have been studied for their antimicrobial activity. For example, complexes like [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated considerable activity against various bacteria and yeast, including S. aureus and Candida albicans. This suggests potential for antimicrobial applications (Abu-Youssef et al., 2010).
Application in Redox Derivatives Synthesis
Boc-L-Lysine derivatives and lysine-containing peptides, incorporating redox chromophores like tris(2,2'-bipyridine)ruthenium(II), have been synthesized. These derivatives, related to 2-(N-Boc-Amino)-3-methylpyridine, could be used in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices, indicating their potential in energy-related applications (Peek et al., 2009).
Electronic Properties Study
The electronic properties of 2-amino-3-methylpyridine derivatives have been examined through experiments like electron impact, indicating unique fragmentation patterns and insights into their electronic structures. Such studies are critical in understanding the molecular behavior of these compounds (Okada et al., 2008).
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-methylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPLUXLNYQHWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471721 | |
Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-Amino)-3-methylpyridine | |
CAS RN |
138343-75-6 | |
Record name | tert-Butyl (3-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Boc-Amino)-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.